molecular formula C12H17N3O B8569346 N-[4-(1-Piperazinyl)phenyl]acetamide

N-[4-(1-Piperazinyl)phenyl]acetamide

Cat. No.: B8569346
M. Wt: 219.28 g/mol
InChI Key: YSAGBPKXODMPLA-UHFFFAOYSA-N
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Description

N-[4-(1-Piperazinyl)phenyl]acetamide is a chemical compound that features a piperazine ring attached to a phenyl group, which is further connected to an acetamide moiety. This compound is of significant interest due to its potential pharmacological properties, including antibacterial and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(1-Piperazinyl)phenyl]acetamide typically involves the reaction of 4-(piperazin-1-yl)aniline with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(1-Piperazinyl)phenyl]acetamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

  • N-[4-(4-Methylpiperazin-1-yl)phenyl]acetamide
  • N-[4-(Piperazin-1-ylsulfonyl)phenyl]acetamide
  • N-[2-(4-Acetyl-1-piperazinyl)phenyl]-2-(3-Methylphenoxy)acetamide

Comparison: N-[4-(1-Piperazinyl)phenyl]acetamide is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Compared to its analogs, it has shown better activity against certain bacterial strains and cancer cell lines .

Properties

Molecular Formula

C12H17N3O

Molecular Weight

219.28 g/mol

IUPAC Name

N-(4-piperazin-1-ylphenyl)acetamide

InChI

InChI=1S/C12H17N3O/c1-10(16)14-11-2-4-12(5-3-11)15-8-6-13-7-9-15/h2-5,13H,6-9H2,1H3,(H,14,16)

InChI Key

YSAGBPKXODMPLA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N2CCNCC2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

This compound was prepared by the hydrogenation of 7.7 (0.025 mole) of N-[4-[4-(phenylmethyl)-1-piperazinyl]phenyl]acetamide in 100 ml of methanol using palladium on carbon as the catalyst. The solution was filtered and the filtrate concentrated under reduced pressure to give an oil which crystallized. The solid was dissolved in a minimum amount of a methylene chloride/10% methanol solution and passed through a 100 g Florisil® column. The desired fractions were concentrated to an oil under reduced pressure which crystallized to give 3.1 g (56%) crude product. A 0.5 g portion was recrystallized from methanol/petroleum ether to give cream colored solid, m.p. 191°-193° C.
[Compound]
Name
7.7
Quantity
0.025 mol
Type
reactant
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0 (± 1) mol
Type
reactant
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100 mL
Type
solvent
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0 (± 1) mol
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Yield
56%

Synthesis routes and methods III

Procedure details

This compound was prepared by the hydrogenation of 7.7 g (0.025 mol) of N-[4-[4-(phenylmethyl)-1-piperazinyl]phenyl]acetamide in 100 mL of methanol using palladium on carbon as the catalyst. The solution was filtered and the filtrate concentrated under reduced pressure to give an oil which crystallized. The solid was dissolved in a minimum amount of a methylene chloride/10% methanol solution and passed through a 100 g Florisil column. The desired fractions were concentrated to an oil under reduced pressure which crystallized to give 3.1 g (56%) of crude product. A 0.5 g portion was recrystallized from methanol/petroleum ether to give a cream colored solid, mp 191°-193° C.
Quantity
7.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Yield
56%

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